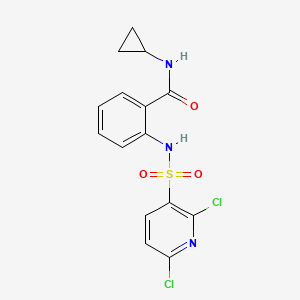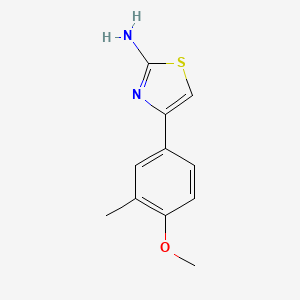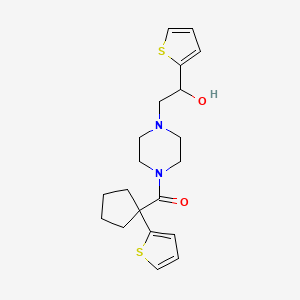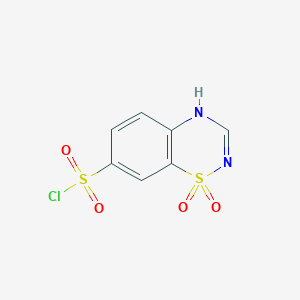![molecular formula C19H15N3OS B2805794 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313662-48-5](/img/structure/B2805794.png)
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a cyano group, a thiazole ring, and a benzamide moiety
科学的研究の応用
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the cyano group and the thiazole ring.
Substitution: Substituted thiazole derivatives.
作用機序
The mechanism of action of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
4-cyano-N-(4-ethylphenyl)benzamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid: Contains a different functional group arrangement, leading to different chemical properties and applications.
Uniqueness
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the cyano group and the thiazole ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)16-9-5-14(11-20)6-10-16/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGFZRJLZUAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2805714.png)
![2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine](/img/structure/B2805715.png)
![N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2805716.png)
![N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2805717.png)
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B2805718.png)

![4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2805722.png)
![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2805726.png)



